5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5F3N2O2 and its molecular weight is 230.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities , which may influence their pharmacokinetic properties.
Result of Action
Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities , which may be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of β-secretase (BACE) inhibitors . These inhibitors are crucial in the study of Alzheimer’s disease as they prevent the formation of amyloid plaques. The compound interacts with various enzymes and proteins, including β-secretase, by inhibiting its activity. This inhibition is achieved through binding interactions at the active site of the enzyme, thereby preventing substrate access and subsequent amyloid plaque formation.
Cellular Effects
This compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in neurodegenerative diseases. The compound modulates gene expression by inhibiting β-secretase, leading to reduced amyloid plaque formation and potentially mitigating the progression of Alzheimer’s disease . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in amyloid precursor protein processing.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with β-secretase. The compound binds to the active site of the enzyme, forming a stable complex that inhibits its catalytic activity . This binding prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-β peptides. The inhibition of β-secretase is a key therapeutic target in the treatment of Alzheimer’s disease, making this compound a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the compound maintains its inhibitory effects on β-secretase, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-secretase activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to amyloid precursor protein processing. The compound interacts with enzymes such as β-secretase, altering the metabolic flux and reducing the production of amyloid-β peptides . Additionally, it may affect other metabolic pathways by modulating the activity of enzymes involved in cellular signaling and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum . The compound’s activity is influenced by its localization, as it needs to be in proximity to β-secretase to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-5-6(8(15)16)3-14-7(5)13-2-4/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRSBBCTBCSZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674068 | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-15-2 | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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